

A Technical Guide to the Structural Elucidation of 2-Hydroxy-2-phenylacetohydrazide

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylacetohydrazide

Cat. No.: B185671

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Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **2-Hydroxy-2-phenylacetohydrazide** (also known as Mandelic Acid Hydrazide), a versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the integration of multiple analytical approaches to achieve unambiguous structural confirmation. We will explore the core spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each section is designed to provide not only the "how" but also the "why," ensuring a deep, applicable understanding of the structure elucidation workflow.

Introduction: The Chemical Identity of 2-Hydroxy-2-phenylacetohydrazide

2-Hydroxy-2-phenylacetohydrazide is a derivative of mandelic acid, an aromatic alpha-hydroxy acid.^[1] Its structure incorporates a chiral center, a phenyl group, a hydroxyl group, and a hydrazide moiety (-CONHNH₂), making it a valuable building block in the synthesis of various biologically active molecules, including potential pharmaceutical agents and agricultural

chemicals.[2] The presence of these multiple functional groups dictates a multi-faceted analytical approach for complete and accurate characterization.

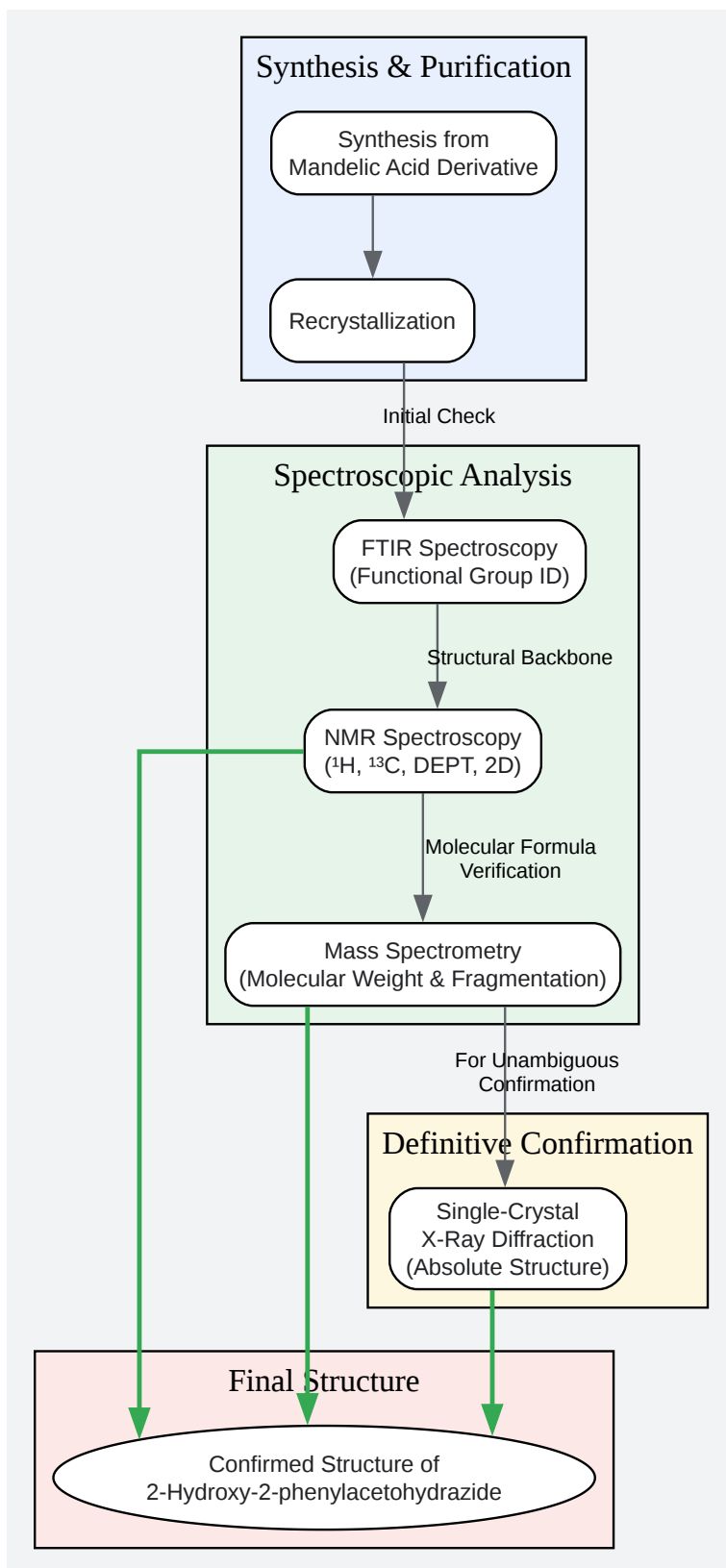
Accurate structural identification is paramount, as even minor impurities or isomeric variations can significantly impact the compound's reactivity, efficacy, and safety profile. This guide establishes a self-validating system of protocols to ensure the highest degree of confidence in the assigned structure.

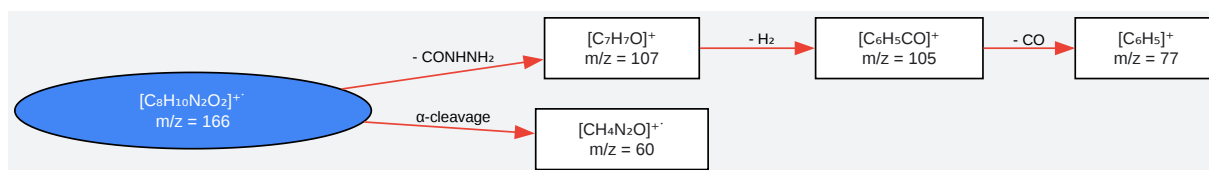
Compound Profile:

Identifier	Value	Source
IUPAC Name	2-hydroxy-2-phenylacetohydrazide	[3][4]
Synonyms	Mandelic acid hydrazide, Mandelhydrazide	[3]
CAS Number	2443-66-5	[3][4]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[4]
Molecular Weight	166.18 g/mol	[4]
Melting Point	134-136 °C	[3]

The Elucidation Workflow: A Multi-Technique Approach

The structural elucidation of a novel or synthesized batch of **2-Hydroxy-2-phenylacetohydrazide** should follow a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides a comprehensive and validated picture.





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